molecular formula C8H7Br2NO B12850642 1-(5-Amino-2,4-dibromophenyl)ethan-1-one

1-(5-Amino-2,4-dibromophenyl)ethan-1-one

Cat. No.: B12850642
M. Wt: 292.95 g/mol
InChI Key: KROVSOKBZAEVSF-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-dibromophenyl)ethan-1-one is an organic compound with the molecular formula C8H7Br2NO It is characterized by the presence of two bromine atoms, an amino group, and a ketone functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one typically involves the bromination of this compound precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,4-dibromophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bromine atoms to hydrogen.

    Substitution: The amino group and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

1-(5-Amino-2,4-dibromophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dibromophenyl)ethan-1-one: Lacks the amino group, leading to different chemical reactivity and applications.

    1-(5-Amino-2,4-dichlorophenyl)ethan-1-one: Contains chlorine atoms instead of bromine, resulting in different physical and chemical properties.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

1-(5-amino-2,4-dibromophenyl)ethanone

InChI

InChI=1S/C8H7Br2NO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,11H2,1H3

InChI Key

KROVSOKBZAEVSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)Br)N

Origin of Product

United States

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